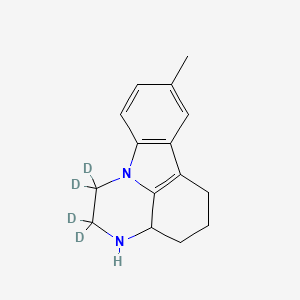

Pirlindole d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

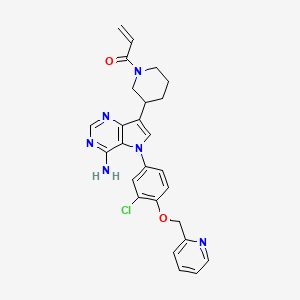

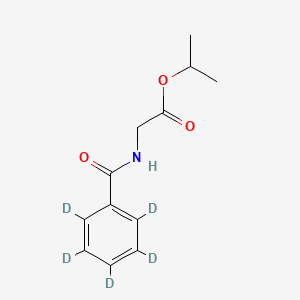

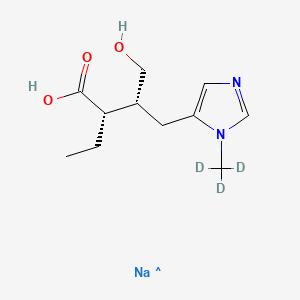

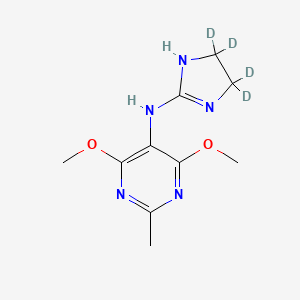

Pirlindole d4 is a deuterium-labeled derivative of pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A). Pirlindole is primarily used as an antidepressant and has been studied for its potential in treating fibromyalgia. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .

Méthodes De Préparation

The synthesis of pirlindole d4 involves the incorporation of deuterium atoms into the pirlindole molecule. One common method is the Fischer indole synthesis, which involves the reaction of p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione to form 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. This intermediate is then reacted with ethanolamine, followed by halogenation with phosphorus oxychloride, and intramolecular alkylation to form dehydropirlindole. The final step involves the reduction of the imine with sodium borohydride to yield pirlindole .

Analyse Des Réactions Chimiques

Pirlindole d4 undergoes various chemical reactions, including:

Oxidation: Pirlindole can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Halogenation reactions can introduce halogen atoms into the pirlindole structure.

Hydrogenation: Deuterium atoms can be incorporated into the molecule through hydrogenation reactions using deuterium gas

Applications De Recherche Scientifique

Pirlindole d4 is used extensively in scientific research due to its deuterium labeling, which provides several advantages:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

Metabolic Studies: this compound is used to investigate the metabolic pathways and the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of the drug.

Antidepressant Research: This compound is studied for its potential antidepressant effects and its mechanism of action in treating depression and fibromyalgia

Mécanisme D'action

Pirlindole d4 exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin, leading to an increase in their levels in the brain. This elevation in neurotransmitter levels is associated with improved mood and relief from depressive symptoms. Additionally, this compound may inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .

Comparaison Avec Des Composés Similaires

Pirlindole d4 is structurally and pharmacologically related to other reversible inhibitors of monoamine oxidase A, such as metralindole and tetrindole. Compared to these compounds, this compound offers unique advantages due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Metralindole: Another reversible inhibitor of monoamine oxidase A with similar antidepressant properties.

Tetrindole: A structurally related compound with comparable pharmacological effects

Propriétés

Formule moléculaire |

C15H18N2 |

|---|---|

Poids moléculaire |

230.34 g/mol |

Nom IUPAC |

2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |

InChI |

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3/i7D2,8D2 |

Clé InChI |

IWVRVEIKCBFZNF-OSEHSPPNSA-N |

SMILES isomérique |

[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H] |

SMILES canonique |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)

![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)

![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)